molecular formula C21H54N4O22P4 B12366554 PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium)

PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium)

Cat. No.: B12366554
M. Wt: 838.6 g/mol
InChI Key: YTZPLJSHLDNARZ-XLCQVJATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) is a synthetic phosphatidylinositol compound. Phosphatidylinositols are a class of lipids that play a crucial role in cellular signaling. This particular compound features dihexanoyl fatty acids at the sn-1 and sn-2 positions, making it a useful analog for studying signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) typically involves the phosphorylation of phosphatidylinositol at the 3, 4, and 5 positions of the inositol ring. The dihexanoyl groups are introduced at the sn-1 and sn-2 positions of the glycerol backbone. The reaction conditions often require the use of specific kinases and ATP as a phosphate donor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve similar biochemical pathways, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Phosphoinositide-specific phospholipase C: Used for hydrolysis reactions.

    Kinases and ATP: Required for phosphorylation.

    Phosphatases: Used for dephosphorylation.

Major Products

Scientific Research Applications

PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects by participating in cellular signaling pathways. It acts as a substrate for various kinases and phosphatases, leading to the production of second messengers like inositol triphosphate and diacylglycerol. These messengers then activate downstream signaling pathways, influencing cellular processes such as proliferation, survival, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PtdIns-(3,4,5)-P3(1,2-dihexanoyl) (ammonium) is unique due to its specific phosphorylation pattern, which allows it to participate in distinct signaling pathways compared to other phosphatidylinositols. This makes it particularly valuable for studying the phosphoinositide 3-kinase pathway and its implications in diseases like cancer .

Properties

Molecular Formula

C21H54N4O22P4

Molecular Weight

838.6 g/mol

IUPAC Name

azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexanoyloxypropyl] hexanoate

InChI

InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1

InChI Key

YTZPLJSHLDNARZ-XLCQVJATSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N.N.N.N

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N.N.N.N

Origin of Product

United States

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